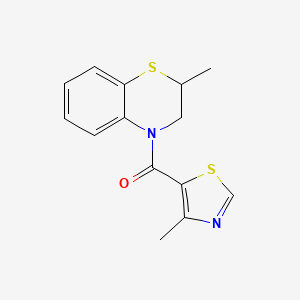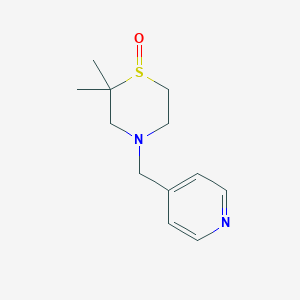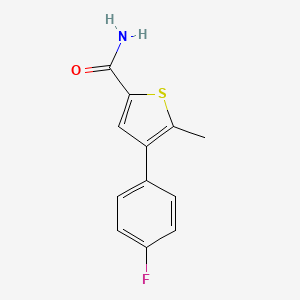![molecular formula C14H16FN5O2 B7583417 N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has been found to be effective in inhibiting the growth and proliferation of cancer cells.
作用机制
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide inhibits the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells in various types of cancer. N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. This results in the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has been found to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
实验室实验的优点和局限性
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer. However, there are also some limitations to using N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide in laboratory experiments. It may not be effective in all types of cancer, and its efficacy may vary depending on the specific type of cancer being studied.
未来方向
There are several future directions for the development and use of N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide in the treatment of cancer. One potential direction is to explore its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to elucidate the specific mechanisms of action of N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide and to identify biomarkers that can predict its efficacy in different types of cancer.
合成方法
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide is synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorobenzyl azide. The second step involves the reaction of 2-fluorobenzyl azide with 4-methylmorpholine-2-carboxylic acid to form N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide.
科学研究应用
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells in various types of cancer. N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling.
属性
IUPAC Name |
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-20-6-7-22-11(8-20)13(21)17-14-16-12(18-19-14)9-4-2-3-5-10(9)15/h2-5,11H,6-8H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIBIQWSLAEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)NC2=NNC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopent-3-en-1-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583358.png)
![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)



![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)

![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)